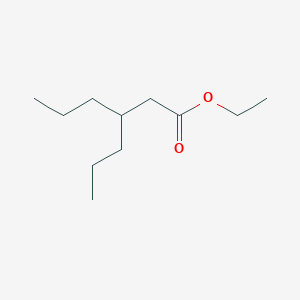

Ethyl 3-propylhexanoate

Overview

Description

Ethyl 3-propylhexanoate is a chemical compound that shares the same chemical formula with other esters such as methyl octanoate, ethyl heptanoate, butyl pentanoate, etc. because they all have the same total carbon chain length .

Synthesis Analysis

This compound is formed by the condensation reaction (esterification) of propanol and hexanoic acid. The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester .Molecular Structure Analysis

The molecular weight of this compound is 186.29. Its IUPAC name is this compound and its InChI Code is 1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 .Chemical Reactions Analysis

The esterification process that forms this compound can also be reversed (hydrolysis) to get propanol and hexanoic acid back from this compound. This reaction occurs between the ester and water in the presence of a dilute acid catalyst and heat .Scientific Research Applications

Catalytic Applications

- Iron(III) 2-ethylhexanoate as a catalyst : Iron(III) 2-ethylhexanoate has been used as a novel, mild Lewis acid catalyst for the stereoselective Diels–Alder reaction, producing cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses (D. Gorman & I. Tomlinson, 1998). This suggests that Ethyl 3-propylhexanoate could potentially serve as a Lewis acid catalyst in similar stereoselective organic reactions.

Synthesis and Chemical Production

- Cascade engineered synthesis using metal oxides : A study on the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal showcases the use of trifunctional mixed metal oxide catalysts (Saurabh C. Patankar & G. Yadav, 2017). This compound might find applications in the synthesis of complex organic molecules or intermediates through cascade reactions facilitated by metal oxide catalysts.

Materials Science

- Metal 2-ethylhexanoates in materials science : Metal 2-ethylhexanoates, with properties similar to what this compound might exhibit, find wide applications as metal-organic precursors in materials science, including in the synthesis of nanomaterials and as catalysts in polymerization processes (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This indicates potential for this compound in the development of new materials and in industrial catalytic processes.

Sustainability in Chemical Processes

- Sustainability metrics in alcohol production : The analysis of sustainability metrics in the catalytic production of higher alcohols from ethanol, using 2-ethyl-1-hexanol as an example, highlights the importance of sustainable process development in the chemical industry (Akshay D. Patel et al., 2015). This compound could be examined under similar sustainability frameworks to evaluate its environmental impact and efficiency in production processes.

Mechanism of Action

As an ester, Ethyl 3-propylhexanoate is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple, then is added to things such as food or perfume. It also has the use as a solvent for polar organic compounds .

Due to the length of the carbon chain in this molecule, there are only minor van der Waals forces acting upon it, which is why this compound appears as a liquid and not a solid .

Properties

IUPAC Name |

ethyl 3-propylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNVKXONAXUALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)